
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol is a complex organic compound with the molecular formula C15H18O8 and a molecular weight of 326.299 g/mol . This compound is known for its unique structure, which includes a benzofuran ring fused with a furan-2,5-dione moiety and a propane-1,2-diol group. It has a boiling point of 305.6°C at 760 mmHg and a flash point of 148.2°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol typically involves the reaction of benzofuran derivatives with furan-2,5-dione and propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound has a similar benzofuran structure but with diphenyl groups.
5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione: This compound features dimethyl groups on the benzofuran ring.
Uniqueness
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol is unique due to its combination of benzofuran, furan-2,5-dione, and propane-1,2-diol moieties, which confer distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
25749-56-8 |
|---|---|
Molekularformel |
C15H18O8 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H8O3.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,5-6H,3-4H2;1-2H;3-5H,2H2,1H3 |
InChI-Schlüssel |
IYFGLRVCMLCYTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.C1C=CCC2C1C(=O)OC2=O.C1=CC(=O)OC1=O |
Verwandte CAS-Nummern |
25749-56-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)

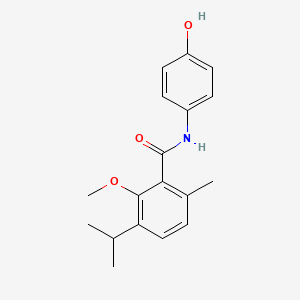

![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

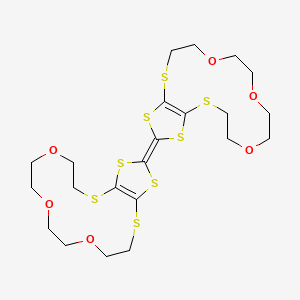
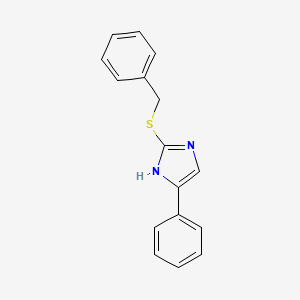


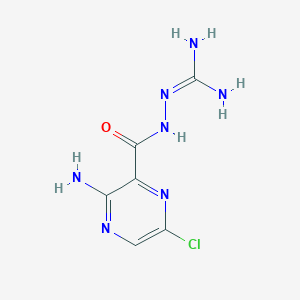
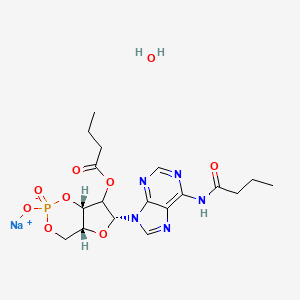
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)
